

Commercial Suppliers and Application Notes for 1,3-Dinervonoyl Glycerol Standard

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Compound of Interest

Compound Name: 1,3-Dinervonoyl glycerol

Cat. No.: B3026081

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for the **1,3-Dinervonoyl glycerol** standard, alongside detailed application notes and experimental protocols for its use in research and drug development.

Introduction to 1,3-Dinervonoyl Glycerol

1,3-Dinervonoyl glycerol is a diacylglycerol (DAG) molecule containing two nervonic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. Nervonic acid (cis-15-tetracosenoic acid) is a very long-chain monounsaturated omega-9 fatty acid. As a specific and high-purity standard, **1,3-Dinervonoyl glycerol** is a valuable tool in lipidomics, analytical chemistry, and cell signaling research. Its well-defined structure allows for accurate quantification and identification of related lipid species in complex biological samples.

Commercial Suppliers

Several chemical suppliers offer **1,3-Dinervonoyl glycerol** as a research-grade standard. The availability and product specifications should be confirmed on the respective supplier's website.

Supplier	Product Name	Catalog Number	Purity	Formulation
GetSynBio	1,3-Dinervonoyl glycerol	-	High Purity	Not Specified
Labscoop	1,3-Dinervonoyl-Glycerol	-	High Purity	Not Specified
Deton Corp	1,3-Dinervonoyl glycerol	-	High Purity	Not Specified
Artepal	1,3-Dinervonoyl glycerol	-	High Purity	Not Specified
Biostains and Dyes	1,3-Dinervonoyl glycerol	-	High Purity	Not Specified

Note: This table is for informational purposes. Please verify details with the suppliers directly.

Application Notes

The primary applications of **1,3-Dinervonoyl glycerol** standard revolve around its use as an internal or external standard in analytical chromatography and mass spectrometry for the quantification of diacylglycerols and for in-vitro studies of lipid signaling pathways.

Lipidomics and Metabolomics

In lipidomics, accurate quantification of individual lipid species is crucial. Due to its structural similarity to endogenous diacylglycerols, **1,3-Dinervonoyl glycerol** is an excellent candidate for use as an internal standard in LC-MS/MS-based lipid profiling. Its unique mass allows it to be distinguished from naturally occurring DAGs, enabling precise correction for sample loss during extraction and ionization suppression effects during analysis.

Quality Control in Food and Biofuel Industries

Diacylglycerols are important components of edible oils and are also monitored in the production of biodiesel. **1,3-Dinervonoyl glycerol** can be used as a reference standard in gas

chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the quality control of these products.

Cell Signaling Research

Diacylglycerols are critical second messengers in a variety of cellular signaling pathways, most notably in the activation of protein kinase C (PKC). While specific studies on **1,3-Dinervonoyl glycerol**'s biological activity are limited, its well-defined structure makes it a useful tool for in-vitro kinase assays and for studying the structure-activity relationship of DAGs in activating specific PKC isozymes.

Experimental Protocols

The following are detailed protocols for common applications of **1,3-Dinervonoyl glycerol** standard.

Protocol for Quantification of Diacylglycerols in Biological Samples using LC-MS/MS

This protocol outlines the use of **1,3-Dinervonoyl glycerol** as an internal standard for the quantification of diacylglycerols in cell lysates.

Materials:

- **1,3-Dinervonoyl glycerol** standard
- Chloroform
- Methanol
- Water (LC-MS grade)
- Formic acid
- Ammonium formate
- Cell lysis buffer

- Lipid extraction solvent (e.g., Folch solution: chloroform/methanol 2:1, v/v)
- LC-MS/MS system with a C18 reverse-phase column

Procedure:

- Preparation of Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of **1,3-Dinervonoyl glycerol** in chloroform. Store at -20°C.
- Sample Preparation:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells using a suitable lysis buffer.
 - Determine the protein concentration of the lysate.
- Lipid Extraction:
 - To a known amount of cell lysate (e.g., 100 µg of protein), add a known amount of **1,3-Dinervonoyl glycerol** internal standard (e.g., 10 µL of a 10 µg/mL working solution).
 - Perform lipid extraction using the Folch method. Briefly, add chloroform and methanol to the sample, vortex thoroughly, and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
 - Dry the lipid extract under a stream of nitrogen.
- LC-MS/MS Analysis:
 - Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/chloroform 1:1, v/v).
 - Inject the sample into the LC-MS/MS system.
 - Use a gradient elution with mobile phases containing ammonium formate and formic acid to separate the different lipid species.

- Set up the mass spectrometer to perform precursor ion scanning or multiple reaction monitoring (MRM) to detect the specific parent and fragment ions of the target diacylglycerols and the **1,3-Dinervonoyl glycerol** internal standard.
- Data Analysis:
 - Integrate the peak areas for the endogenous diacylglycerols and the **1,3-Dinervonoyl glycerol** internal standard.
 - Calculate the concentration of the endogenous diacylglycerols by comparing their peak area ratios to the internal standard with a calibration curve generated using known amounts of authentic diacylglycerol standards.

Quantitative Data Summary:

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)
Endogenous DAG 1	X.XX	YYY.Y	ZZZ.Z
Endogenous DAG 2	X.XX	YYY.Y	ZZZ.Z
1,3-Dinervonoyl glycerol (IS)	X.XX	785.7	419.4

Protocol for In-Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to assess the ability of **1,3-Dinervonoyl glycerol** to activate PKC in a cell-free system.

Materials:

- 1,3-Dinervonoyl glycerol** standard
- Phosphatidylserine (PS)
- Recombinant human PKC isozyme

- Fluorescently labeled PKC substrate peptide
- ATP
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
- Microplate reader capable of fluorescence detection

Procedure:

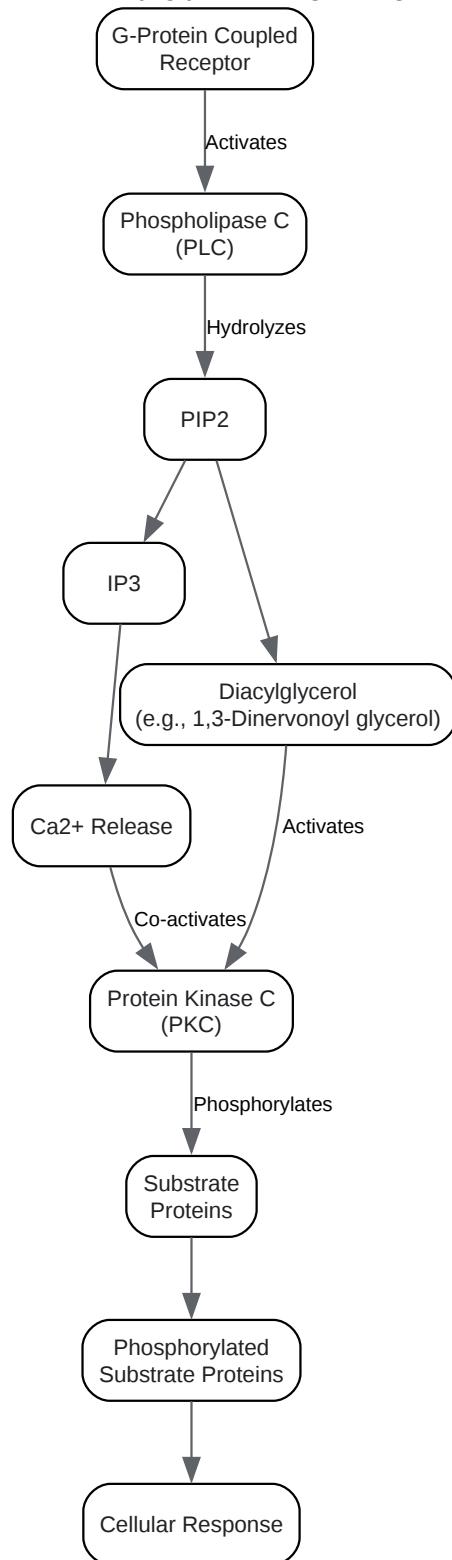
- Preparation of Lipid Vesicles:
 - Prepare a stock solution of **1,3-Dinervonoyl glycerol** and phosphatidylserine in chloroform.
 - In a glass vial, mix the desired amounts of **1,3-Dinervonoyl glycerol** and PS.
 - Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
 - Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.
- Kinase Reaction:
 - In a microplate well, add the assay buffer, ATP, and the fluorescently labeled PKC substrate peptide.
 - Add the prepared lipid vesicles containing **1,3-Dinervonoyl glycerol** and PS.
 - Initiate the reaction by adding the recombinant PKC enzyme.
 - Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
- Detection:
 - Stop the reaction by adding a stop solution (e.g., EDTA).
 - Measure the fluorescence intensity using a microplate reader. The increase in fluorescence corresponds to the phosphorylation of the substrate peptide.

- Data Analysis:
 - Plot the fluorescence intensity against the concentration of **1,3-Dinervonoyl glycerol** to determine the dose-response curve for PKC activation.

Visualizations

Diacylglycerol Signaling Pathway

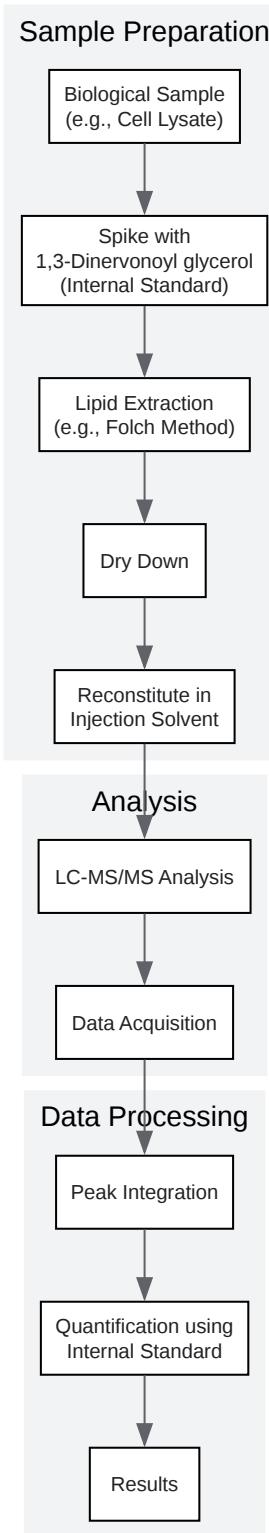
Simplified Diacylglycerol Signaling Pathway

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Caption: Simplified overview of the diacylglycerol (DAG) signaling cascade.

Experimental Workflow for Lipidomics Analysis

Workflow for LC-MS/MS-based Diacylglycerol Quantification



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Caption: Experimental workflow for quantifying diacylglycerols using an internal standard.

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